molecular formula C8H8N2 B13852081 N-Methyl-d3-7-azaindole

N-Methyl-d3-7-azaindole

Cat. No.: B13852081
M. Wt: 135.18 g/mol
InChI Key: ZVOCBNCKNQJAFL-FIBGUPNXSA-N
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Description

N-Methyl-d3-7-azaindole is a deuterated derivative of 7-azaindole, a heterocyclic compound that contains a nitrogen atom in the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-d3-7-azaindole typically involves the alkylation of 7-azaindole with deuterated methyl iodide (CD3I) under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated reagents and solvents is carefully controlled to maintain the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-d3-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-d3-7-azaindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-d3-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in certain applications, such as:

Properties

Molecular Formula

C8H8N2

Molecular Weight

135.18 g/mol

IUPAC Name

1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3/i1D3

InChI Key

ZVOCBNCKNQJAFL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC2=C1N=CC=C2

Canonical SMILES

CN1C=CC2=C1N=CC=C2

Origin of Product

United States

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